molecular formula C18H14ClP B3178053 (2-Chlorophenyl)(diphenyl)phosphane CAS No. 35035-62-2

(2-Chlorophenyl)(diphenyl)phosphane

Cat. No. B3178053
CAS RN: 35035-62-2
M. Wt: 296.7 g/mol
InChI Key: HGHHUFKKOXRZTH-UHFFFAOYSA-N
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Description

2-Chlorophenyl)(diphenyl)phosphane, commonly known as 2-CPP, is an organophosphorus compound used in a variety of scientific research applications. It is a colorless, viscous liquid with a strong odor that is insoluble in water but soluble in organic solvents. 2-CPP is a relatively stable compound, making it an ideal choice for use in scientific research applications.

Scientific Research Applications

2-CPP is used in a variety of scientific research applications. It is used in the synthesis of a variety of organophosphorus compounds, such as phosphonates, phosphoramides, and phosphonamides. It is also used in the synthesis of organometallic compounds, such as palladium and platinum complexes. 2-CPP is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

2-CPP is an organophosphorus compound, meaning that it contains a phosphorus atom that is bound to an organic group. This organic group is the source of the compound's reactivity. When 2-CPP reacts with a nucleophile, the phosphorus atom is attacked, resulting in the formation of a new bond. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
2-CPP has been studied for its potential biochemical and physiological effects. Studies have shown that 2-CPP can affect the activity of enzymes and proteins, as well as other biochemical processes. In particular, 2-CPP has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a range of effects on the body.

Advantages and Limitations for Lab Experiments

2-CPP is a relatively stable compound, making it an ideal choice for use in laboratory experiments. It is easy to synthesize and can be stored in a sealed container without significant degradation. However, 2-CPP is highly toxic and should be handled with caution. It should be used in a well-ventilated area and protective equipment should be worn.

Future Directions

1. Further research into the biochemical and physiological effects of 2-CPP and its potential applications in medicine.
2. Investigation of the potential toxicity of 2-CPP and its metabolites.
3. Investigation of the potential use of 2-CPP in the synthesis of other organophosphorus compounds.
4. Investigation of the potential use of 2-CPP in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
5. Investigation of the potential use of 2-CPP in the synthesis of organometallic compounds.
6. Investigation of the potential use of 2-CPP in catalysis.
7. Investigation of the potential use of 2-CPP in the development of novel materials.
8. Investigation of the potential use of 2-CPP in the development of nanomaterials.
9. Investigation of the potential use of 2-CPP in the development of sensors and actuators.
10. Investigation of the potential use of 2-CPP in the development of energy storage systems.

properties

IUPAC Name

(2-chlorophenyl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHHUFKKOXRZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307674
Record name (2-Chlorophenyl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(diphenyl)phosphane

CAS RN

35035-62-2
Record name NSC193772
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chlorophenyl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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